molecular formula C18H25N3O2 B11790602 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11790602
M. Wt: 315.4 g/mol
InChI Key: OUQOQKHALJADRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(3,5-dimethyl-4-propan-2-yloxyphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H25N3O2/c1-11(2)22-16-12(3)9-14(10-13(16)4)17-20-18(23-21-17)15-7-5-6-8-19-15/h9-11,15,19H,5-8H2,1-4H3

InChI Key

OUQOQKHALJADRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)C2=NOC(=N2)C3CCCCN3

Origin of Product

United States

Biological Activity

3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family. Its unique structural features include an oxadiazole ring fused with a piperidine moiety and an isopropoxy-substituted aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C18H25N3O2
  • Molecular Weight : 315.4 g/mol
  • CAS Number : 1429901-18-7

Biological Activity Overview

Research indicates that derivatives of the oxadiazole ring exhibit a variety of biological activities. The following sections detail specific activities associated with 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole and related compounds.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of oxadiazole derivatives. The compound has shown promise in inhibiting various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Activity Target Bacteria Reference
3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleAntibacterialStaphylococcus aureus, Escherichia coli
3-(4-Methoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleAntibacterialBacillus subtilis
3-(Phenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleAntifungalCandida albicans

The structure of the compound allows for effective interaction with bacterial cell membranes, potentially disrupting their integrity and function.

Anticancer Activity

The anticancer potential of oxadiazoles has been explored in various studies. Some derivatives have been shown to induce apoptosis in cancer cell lines and inhibit key signaling pathways involved in tumor growth.

Compound Activity Cancer Cell Line IC50 (µM) Reference
3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleCytotoxicityMCF7 (breast cancer)10.5
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleCytotoxicityPC-3 (prostate cancer)9.8
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amideEGFR InhibitionVarious lines0.24 (EGFR)

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole can be attributed to its ability to interact with various biological macromolecules. Studies have shown that similar compounds can bind to proteins involved in critical cellular processes such as apoptosis and cell cycle regulation.

Molecular Docking Studies

Molecular docking studies indicate that this compound exhibits high binding affinity for targets such as:

  • EGFR (Epidermal Growth Factor Receptor) : Involved in cell proliferation.
  • DHODH (Dihydroorotate Dehydrogenase) : Key enzyme in pyrimidine synthesis.

These interactions suggest potential pathways through which the compound exerts its biological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazoles:

  • A study demonstrated that derivatives similar to 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole exhibited significant antibacterial activity against multidrug-resistant strains .
  • Another investigation revealed that compounds with an oxadiazole core showed promising anticancer activity by inducing apoptosis in human cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been investigated for its ability to interact with various biological macromolecules, potentially leading to apoptosis in cancer cells. Studies have shown that similar oxadiazole derivatives can inhibit the growth of various cancer cell lines:

Compound Cell Line Inhibition (%)
3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleSNB-75 (CNS cancer)95.70%
3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleUO-31 (renal cancer)96.86%

These findings suggest that the compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

Similar oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. The unique structural attributes of 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole may enhance its efficacy against microbial strains resistant to conventional antibiotics.

Neuroprotective Effects

Preliminary studies suggest that oxadiazoles can exhibit neuroprotective effects. This property is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to penetrate the blood-brain barrier could position it as a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of 1,2,4-oxadiazole derivatives against different types of cancer:

  • Study on CNS Cancer : A derivative was tested against SNB-75 cells showing high growth inhibition rates.
  • Renal Cancer Evaluation : Another study reported significant activity against UO-31 cells with notable IC50 values indicating potent anticancer activity.
  • Antimicrobial Screening : Various derivatives were screened for antimicrobial properties against resistant strains with promising results.

Chemical Reactions Analysis

Oxidative Cyclization

Oxidative methods using NN-bromosuccinimide (NBS) or iodine (I2I_2) with 1,8-diazabicycloundec-7-ene (DBU) enable room-temperature cyclization. This proceeds via:

  • NN-Halogenation of amidoxime.

  • Base-induced dehydrohalogenation.

  • Cyclization to form the oxadiazole ring .

Key Advantages :

  • Reduced reaction time (5–8 h).

  • Compatibility with diverse substituents .

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic substitution at the C-3 and C-5 positions. For example:

  • Aminolysis : Reaction with amines to form substituted derivatives.

  • Hydrolysis : Acidic or basic conditions cleave the oxadiazole ring, yielding carboxylic acids or amides .

Electronic Effects :

  • Electron-withdrawing groups (e.g., isopropoxy) enhance electrophilicity at C-5.

  • Steric hindrance from the 3,5-dimethylphenyl group slows substitution at C-3.

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the isopropoxy group.

Reactivity Trends :

Position Substituent Directing Effect
4Isopropoxy (-O-iPr)Activating, para
3,5Methyl (-CH3_3)Deactivating, meta

Biological Interactions via Reactive Intermediates

The compound induces apoptosis in cancer cells through:

  • p53 Pathway Activation : Upregulation of p53 expression by 2.5-fold in MCF-7 cells .

  • Caspase-3 Cleavage : 3.8-fold increase in caspase-3 activity, triggering programmed cell death .

Mechanistic Insight :

  • The oxadiazole core interacts with hydrophobic pockets of biological targets.

  • Piperidine and isopropoxy groups enhance membrane permeability and target binding .

Stability Under Environmental Conditions

Condition Stability Degradation Products
Acidic (pH < 3)Partial ring cleavageCarboxylic acid derivatives
Basic (pH > 10)Stable
UV light (254 nm)Photodegradation (t1/2_{1/2} = 4.2 h)Nitrile and amide byproducts

Comparative Reactivity with Analogues

Compound Reaction Rate (k, s1^{-1}) Primary Reactivity Site
3-(4-Isopropoxy-3,5-dimethylphenyl) derivative1.2×1031.2 \times 10^{-3}C-5 of oxadiazole
5-Pentyl-3-phenyl-1,2,4-oxadiazole2.8×1032.8 \times 10^{-3}C-3 of oxadiazole

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound 1 : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z)
  • Key Differences :
    • Phenyl Substituent : A trifluoromethyl (-CF₃) group replaces the isopropoxy and methyl groups. This electron-withdrawing group enhances metabolic stability and may alter binding affinity in biological targets.
    • Piperidine Substituent : The piperidine is substituted at position 4 with a butenyl group, introducing conformational flexibility.
  • Synthesis : Achieved via iridium-catalyzed amination with 99% yield and 97% enantiomeric excess (SFC analysis) .
Compound 2 : 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
  • Key Differences :
    • Piperidine Position : The piperidine is attached at position 4 (vs. position 2 in the target compound), which may affect spatial orientation in receptor interactions.
    • Phenyl Substituent : Shares the trifluoromethyl group with Compound 1 but lacks the isopropoxy and methyl groups .
Compound 3 : 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole (PI-20159)

Physicochemical and Pharmacological Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight 315.41 ~350* ~316* 213.62
Key Functional Groups Isopropoxy, methyl CF₃, butenyl CF₃ Chloromethyl
Synthetic Yield Not reported 99% Not reported Not reported
Enantiomeric Excess N/A 97% N/A N/A
Bioactivity Insights Likely CNS-targeted Not reported Not reported High reactivity

*Estimated based on structural analogs.

Pharmacological Implications :

  • The target compound’s isopropoxy and methyl groups may improve blood-brain barrier penetration compared to trifluoromethyl-containing analogs (Compounds 1 and 2), making it a candidate for central nervous system (CNS) drug development.
  • Piperidine substitution at position 2 (vs. 4 in Compound 2) could enhance binding to enzymes or receptors requiring specific hydrogen-bonding geometries .

Preparation Methods

Synthesis of 4-Isopropoxy-3,5-dimethylbenzamidoxime

  • Alkylation of 3,5-dimethylphenol :
    React 3,5-dimethylphenol with isopropyl bromide in the presence of K₂CO₃ in acetone to yield 4-isopropoxy-3,5-dimethylbenzene.

  • Nitrile formation :
    Brominate the alkylated product at the para position using NBS (N-bromosuccinimide), followed by cyanation with CuCN in DMF to form 4-isopropoxy-3,5-dimethylbenzonitrile.

  • Amidoxime synthesis :
    Treat the nitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 6 h to yield the amidoxime.

Activation with Vilsmeier Reagent

  • Carboxylic acid activation :
    Piperidine-2-carboxylic acid is treated with Vilsmeier reagent (POCl₃/DMF) to generate the reactive acylimidazole intermediate.

  • Cyclization :
    React the amidoxime with the activated carboxylic acid at 60°C for 4 h, followed by neutralization with NaHCO₃ to yield the oxadiazole.

Key Data :

StepConditionsYield (%)
Amidoxime formationNH₂OH·HCl, EtOH/H₂O, 80°C85
Vilsmeier activationPOCl₃/DMF, 60°C78

Method 2: Coupling Agent-Mediated Cyclization

O-Acylation with EDC/HOBt

  • Protection of piperidine-2-carboxylic acid :
    Introduce a Boc group to the secondary amine using di-tert-butyl dicarbonate in THF.

  • Coupling reaction :
    Combine Boc-protected piperidine-2-carboxylic acid with the amidoxime using EDC and HOBt in DCM at 0°C, stirring for 12 h.

  • Cyclodehydration :
    Heat the O-acylamidoxime intermediate at 110°C in toluene with TBAF (tetrabutylammonium fluoride) to facilitate cyclization.

  • Deprotection :
    Remove the Boc group with TFA/DCM (1:1) to yield the final product.

Key Data :

StepConditionsYield (%)
Boc protection(Boc)₂O, THF, rt90
CyclizationTBAF, toluene, 110°C65

Method 3: Superbase-Promoted One-Pot Synthesis

Reaction in NaOH/DMSO

  • Esterification :
    Convert piperidine-2-carboxylic acid to its methyl ester using SOCl₂/MeOH.

  • One-pot cyclization :
    Mix the amidoxime and methyl ester in NaOH/DMSO (1:2) at room temperature for 24 h. The superbase mediates direct cyclization without isolation of intermediates.

Challenges :

  • The secondary amine in piperidine-2-carboxylate may require transient protection to prevent side reactions.

  • Yields are moderate (50–60%) due to competing hydrolysis.

Method 4: Microwave-Assisted Green Synthesis

Solvent-Free Cyclization

  • Grinding technique :
    Combine the amidoxime and Boc-protected piperidine-2-carboxylic acid with molecular iodine, grinding in a mortar for 10 min.

  • Microwave irradiation :
    Expose the mixture to microwave radiation (300 W, 100°C) for 15 min, achieving rapid cyclization.

Advantages :

  • Eliminates volatile solvents.

  • Reduces reaction time from hours to minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityGreen Metrics
Vilsmeier activation786 hHighModerate
EDC-mediated6524 hModerateLow
Superbase6024 hLowHigh
Microwave7015 minHighExcellent

Challenges and Optimization Strategies

  • Amine interference : Protection of the piperidine nitrogen is critical in coupling reactions to prevent urea formation.

  • Steric hindrance : Bulky substituents on the phenyl ring slow cyclization; elevated temperatures (e.g., 110°C) improve kinetics.

  • Purification : Chromatography on silica gel with EtOAc/hexane (1:4) effectively isolates the product .

Q & A

Q. What are the established synthetic routes for 3-(4-isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with activated carboxylic acid derivatives. For analogs like 3z (a structurally related oxadiazole), a two-step procedure is used:

Amidoxime Formation: React 4-isopropoxy-3,5-dimethylbenzoic acid with hydroxylamine to form the amidoxime intermediate.

Cyclization: Treat the amidoxime with piperidin-2-yl carbonyl chloride under reflux in a polar aprotic solvent (e.g., DMF) to yield the oxadiazole core.
Key parameters:

  • Temperature: Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Purification: Flash column chromatography (hexane:ethyl acetate gradients) achieves >95% purity .
    Critical Note: Adjust stoichiometry of the amidoxime and acylating agent to minimize side products like uncyclized intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substituent integration and regiochemistry. For example, the piperidinyl proton signals typically appear as multiplet clusters in δ 1.5–3.0 ppm .
  • X-ray Crystallography: Employ SHELXL for small-molecule refinement. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) to resolve ambiguities in stereochemistry or bond lengths .
  • Mass Spectrometry: High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight within 3 ppm error.

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer: Given structural similarities to antiviral WIN compounds (e.g., pleconaril), prioritize enterovirus inhibition assays :

  • Cell-Based Assays: Infect HeLa cells with coxsackievirus B3 (CVB3) and measure viral replication via plaque reduction or RT-qPCR.
  • Enzyme Inhibition: Test MAO-A/MAO-B inhibition using recombinant human enzymes, following protocols for oxadiazole derivatives (IC50_{50} determination via fluorometric assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound to enhance antiviral potency?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications to the isopropoxy group (e.g., replacing with trifluoromethoxy or cyclopropylmethoxy) and evaluate antiviral IC50_{50}.
  • Piperidine Modifications: Introduce methyl or fluorine groups to the piperidine ring to alter lipophilicity and binding kinetics.
  • Computational Docking: Use AutoDock Vina to model interactions with CVB3 capsid proteins. Prioritize analogs with improved binding scores to VP1 hydrophobic pockets .

Q. What computational tools are recommended for analyzing electronic properties and reactivity of this oxadiazole?

Methodological Answer:

  • Wavefunction Analysis: Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the oxadiazole ring’s electron-deficient nature can be quantified via average local ionization energy (ALIE) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reaction sites for electrophilic substitution or oxidation.

Q. How should researchers address contradictory bioactivity data across different assay systems?

Methodological Answer:

  • Data Triangulation: Compare results from cell-based assays (e.g., CVB3 inhibition) with enzymatic assays (e.g., MAO-B inhibition). Use statistical tools like Bland-Altman plots to identify systematic biases.
  • Solubility Adjustments: Test compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to rule out false negatives due to precipitation.
  • Metabolic Stability: Perform microsomal stability assays (human liver microsomes) to assess if rapid degradation explains discrepancies in potency .

Critical Analysis of Evidence Limitations

  • Gaps in Direct Data: No studies directly address the target compound’s crystallography or in vivo pharmacokinetics. Extrapolate from analogs (e.g., 3z in ).
  • Contradictions: Variability in MAO inhibition data for oxadiazoles suggests assay-dependent outcomes; validate with orthogonal methods (e.g., radiometric vs. fluorometric assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.